4-Cyclopropylbenzaldehyde can be synthesized through various methods, including the formylation of 4-cyclopropylbenzene with various formylating agents like N-methylformamide or formamide under acidic conditions. PubChem, National Institutes of Health: )
-Cyclopropylbenzaldehyde is a versatile intermediate used in the synthesis of various organic compounds, including:
4-Cyclopropylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol. It features a cyclopropyl group attached to a benzaldehyde moiety, making it a member of the aldehyde class of compounds. The structure consists of a cyclopropyl ring (a three-membered carbon ring) bonded to a benzene ring, which is further attached to a formyl group (-CHO). This unique arrangement imparts distinctive chemical and physical properties to the compound, including its reactivity and potential biological activity .
Several synthetic routes have been developed for producing 4-cyclopropylbenzaldehyde:
4-Cyclopropylbenzaldehyde serves as an important intermediate in organic synthesis. Its applications include:
Several compounds share structural similarities with 4-cyclopropylbenzaldehyde. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Cyclopropylbenzaldehyde | Aldehyde | Different position of cyclopropyl group on benzene ring |
| Benzaldehyde | Simple Aromatic Aldehyde | Lacks cyclopropyl group; simpler structure |
| Cyclohexanecarbaldehyde | Cyclic Aldehyde | Contains a six-membered ring; different reactivity profile |
| 1-Cyclopropylethanol | Alcohol | Contains hydroxyl group instead of aldehyde; different reactivity |
The uniqueness of 4-cyclopropylbenzaldehyde lies in its specific combination of a cyclopropyl group with an aldehyde functional group, which influences its reactivity and biological activity compared to similar compounds .
Irritant